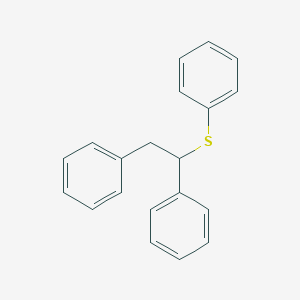

Sulfide, phenyl (1,2-diphenylethyl)-

描述

However, the 1,2-diphenylethyl scaffold (C₆H₅-CH₂-CH₂-C₆H₅) is a structural motif prevalent in diverse pharmacologically active compounds. This scaffold is characterized by two phenyl groups attached to adjacent carbons in an ethane backbone, often serving as a core for derivatives with varied functional groups, such as thioureas, piperazines, and esters.

属性

CAS 编号 |

31616-44-1 |

|---|---|

分子式 |

C20H18S |

分子量 |

290.4 g/mol |

IUPAC 名称 |

1,2-diphenylethylsulfanylbenzene |

InChI |

InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2 |

InChI 键 |

JETZQANASKPQFF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)SC3=CC=CC=C3 |

产品来源 |

United States |

相似化合物的比较

Thiourea Derivatives

Thiourea derivatives featuring the 1,2-diphenylethyl scaffold exhibit notable stereochemical and electronic diversity due to substituents on the phenyl rings and the thiourea moiety. Key examples include:

Key Trends :

Piperazine/Piperidine Derivatives

Piperazine and piperidine derivatives with the 1,2-diphenylethyl scaffold show significant analgesic and psychoactive properties:

Key Trends :

Ester and Halogenated Derivatives

Ester derivatives demonstrate varied applications, including antimicrobial activity:

Key Trends :

- Ester groups modulate bioavailability and toxicity profiles .

- Steric hindrance from β-phenyl groups affects reaction mechanisms in solvolysis .

Structural-Activity Relationships (SAR)

- Electron-Deficient Aromatic Rings: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance stability and binding affinity in thiourea derivatives .

- Chiral Centers : Enantiomers of MT-45 and thioureas exhibit divergent pharmacological profiles, emphasizing the importance of stereochemistry .

- Hydrogen Bonding : Thiourea NH groups participate in H-bonding, critical for catalytic and receptor-binding activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。